molecular formula C19H18ClN3O4 B3520731 (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide

(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B3520731
M. Wt: 387.8 g/mol
InChI Key: LSJUYGLYYNEEGM-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a chloro-nitrophenyl group and a morpholinyl-phenyl group connected via a prop-2-enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide typically involves a multi-step process. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then subjected to a coupling reaction with 2-(morpholin-4-yl)benzaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).

Major Products

    Reduction: 3-(4-amino-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-chloro-3-nitrophenyl)-N-(2-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c20-15-7-5-14(13-18(15)23(25)26)6-8-19(24)21-16-3-1-2-4-17(16)22-9-11-27-12-10-22/h1-8,13H,9-12H2,(H,21,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJUYGLYYNEEGM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=CC=C2NC(=O)/C=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.